![molecular formula C24H24F3N3 B14139970 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane CAS No. 4520-86-9](/img/structure/B14139970.png)
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-fluorophenylmethyl groups attached to the triazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane typically involves the reaction of 4-fluorobenzylamine with cyanuric chloride. The reaction proceeds through nucleophilic substitution, where the amine groups of 4-fluorobenzylamine replace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.
Scientific Research Applications
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris[(4-chlorophenyl)methyl]-1,3,5-triazinane: Similar structure but with chlorine atoms instead of fluorine.
1,3,5-Tris[(4-methylphenyl)methyl]-1,3,5-triazinane: Contains methyl groups instead of fluorine.
1,3,5-Tris[(4-nitrophenyl)methyl]-1,3,5-triazinane: Contains nitro groups instead of fluorine.
Uniqueness
1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane is unique due to the presence of fluorine atoms, which impart specific chemical properties such as increased electronegativity and reactivity. This makes the compound particularly useful in applications where these properties are advantageous, such as in medicinal chemistry and materials science.
Properties
CAS No. |
4520-86-9 |
|---|---|
Molecular Formula |
C24H24F3N3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1,3,5-tris[(4-fluorophenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C24H24F3N3/c25-22-7-1-19(2-8-22)13-28-16-29(14-20-3-9-23(26)10-4-20)18-30(17-28)15-21-5-11-24(27)12-6-21/h1-12H,13-18H2 |
InChI Key |
NLHORFJOKQUSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


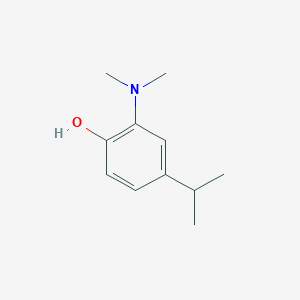
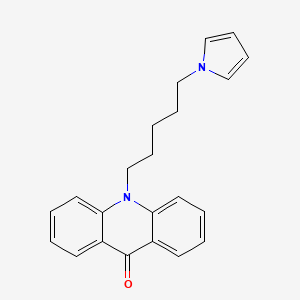
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
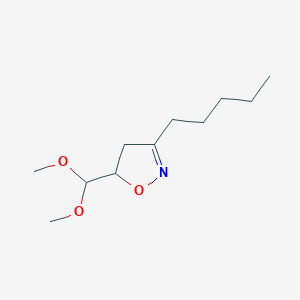
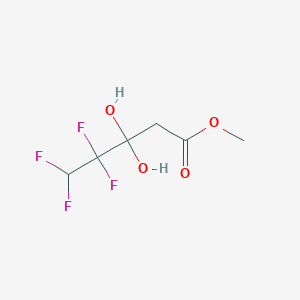
![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
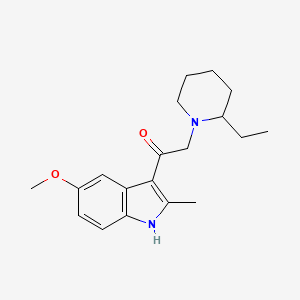
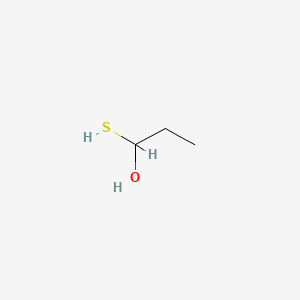
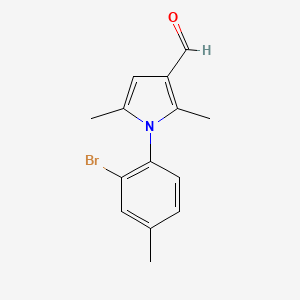

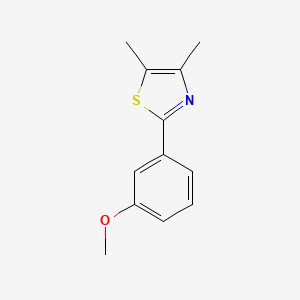
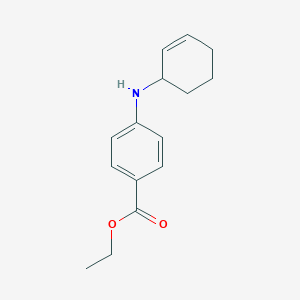
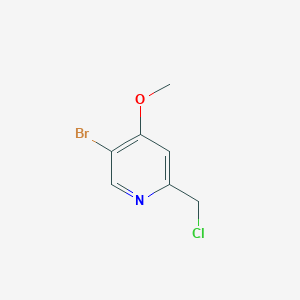
![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
